Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a pyridinyl moiety bearing bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the tert-butyl ester group.
Introduction of the Pyridinyl Moiety: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring reacts with a halogenated pyridine derivative.
Halogenation: The final step involves the selective bromination and iodination of the pyridinyl moiety to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups within the molecule.
Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of halogenated pyridinyl groups on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((5-chloro-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((5-bromo-3-fluoropyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((5-bromo-3-chloropyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and iodine atoms on the pyridinyl moiety. This dual halogenation can significantly influence the compound’s reactivity, binding properties, and overall chemical behavior, making it a valuable tool in various research applications.
Properties
IUPAC Name |
tert-butyl 3-[(5-bromo-3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrIN2O3/c1-15(2,3)22-14(20)19-5-4-10(8-19)9-21-13-12(17)6-11(16)7-18-13/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCNPPGHZLIEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrIN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674059 | |
Record name | tert-Butyl 3-{[(5-bromo-3-iodopyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-10-3 | |
Record name | tert-Butyl 3-{[(5-bromo-3-iodopyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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